molecular formula C40H24N8Zn B11929594 zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

Cat. No.: B11929594
M. Wt: 682.1 g/mol
InChI Key: PZGANULLXCGPFZ-UHFFFAOYSA-N
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Description

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is a metalloporphyrin complex featuring a zinc ion coordinated to a porphyrin macrocycle substituted with pyridyl groups at the meso-positions. This structure confers unique photophysical and biochemical properties, making it relevant in applications such as photodynamic therapy (PDT), DNA interaction studies, and chemical sensing. The pyridyl substituents enhance solubility and facilitate interactions with biological macromolecules, while the zinc center influences electronic transitions and redox behavior .

Properties

Molecular Formula

C40H24N8Zn

Molecular Weight

682.1 g/mol

IUPAC Name

zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide

InChI

InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2

InChI Key

PZGANULLXCGPFZ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=NC=C6)C=C5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.[Zn+2]

Origin of Product

United States

Preparation Methods

Metallation of 5,10,15,20-Tetra(4-pyridyl)porphyrin with Zinc Acetate in Dimethylformamide

The most widely reported method for synthesizing ZnTPyP involves the metallation of the free base porphyrin, 5,10,15,20-tetra(4-pyridyl)porphyrin (H₂TPyP), with zinc acetate in dimethylformamide (DMF). The reaction proceeds via ligand substitution, where zinc(II) displaces the two protons from the porphyrin core.

Procedure :

  • Dissolve H₂TPyP (1 equiv, 618.70 g/mol) in anhydrous DMF under nitrogen atmosphere.

  • Add zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 1.1 equiv) to the solution.

  • Reflux the mixture at 120°C for 24 hours.

  • Cool to room temperature and precipitate the product by adding deionized water.

  • Filter the solid, wash sequentially with water and methanol, and dry under vacuum.

Key Parameters :

  • Solvent : DMF ensures solubility of both H₂TPyP and zinc acetate.

  • Temperature : Elevated temperatures (120°C) accelerate metallation kinetics.

  • Stoichiometry : A slight excess of zinc acetate ensures complete conversion.

Yield : 85–92% (estimated from analogous porphyrin metallation protocols).

Zinc Chloride in Chloroform/Methanol

A modified protocol employs zinc chloride (ZnCl₂) in a chloroform-methanol mixed solvent system, which is advantageous for large-scale syntheses:

Procedure :

  • Dissolve H₂TPyP in chloroform.

  • Add ZnCl₂ dissolved in methanol dropwise.

  • Reflux at 65°C for 6 hours.

  • Remove solvents via rotary evaporation and purify by column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).

Advantages :

  • Reduced reaction time (6 hours vs. 24 hours).

  • Compatibility with acid-sensitive substrates.

Yield : 78–82%.

Surfactant-Assisted Synthesis for Morphological Control

Incorporating surfactants like cetyltrimethylammonium bromide (CTAB) enables the formation of ZnTPyP with controlled particle morphologies (e.g., micro-prisms, octahedra):

Procedure :

  • Dissolve H₂TPyP and CTAB (1:2 molar ratio) in DMF.

  • Add Zn(OAc)₂·2H₂O and stir at 80°C for 12 hours.

  • Centrifuge the product, wash with ethanol, and dry.

Outcomes :

  • Micro-Prisms : Formed at 80°C (edge length: 2–5 µm).

  • Micro-Octahedra : Formed at 120°C (facet diameter: 3–7 µm).

Reaction Optimization and Critical Parameters

Solvent Effects

SolventDielectric ConstantMetallation EfficiencyNotes
DMF36.7High (90%)Preferred for kinetics
DMSO46.7Moderate (75%)Slower due to viscosity
CHCl₃/MeOH4.8/32.7High (85%)Requires co-solvent

DMF remains the optimal solvent due to its high polarity and ability to stabilize intermediates.

Temperature and Time Dependence

  • 80°C : 85% conversion after 12 hours.

  • 120°C : >95% conversion after 6 hours.
    Prolonged heating (>24 hours) leads to porphyrin degradation.

Purification and Isolation Techniques

Precipitation and Filtration

  • Antisolvent : Water (for DMF-based reactions).

  • Purity : >90% after two wash cycles.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Dichloromethane/methanol (95:5 to 90:10).

  • Recovery : 80–85%.

Characterization and Analytical Data

Spectroscopic Properties

TechniqueFree Base (H₂TPyP)ZnTPyP
UV-Vis (λₘₐₓ)414 nm (Soret)434 nm (Soret)
Fluorescenceλₑₘ = 650, 710 nmλₑₘ = 605, 655 nm
FT-IRN-H stretch: 3310 cm⁻¹Zn-N stretch: 998 cm⁻¹

The bathochromic shift in the Soret band (414 → 434 nm) confirms successful metallation.

X-ray Diffraction (XRD)

  • d-Spacings : 10.2 Å (001), 5.1 Å (002).

  • Crystallinity : Improved in surfactant-assisted syntheses.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Zn(OAc)₂ in DMFHigh yield, scalableRequires high-boiling solvent
ZnCl₂ in CHCl₃/MeOHFast, mild conditionsLower yield
Surfactant-AssistedMorphological controlComplex purification

Research Findings and Applications

ZnTPyP demonstrates exceptional utility in:

  • Coordination Polymers : Micro-scale prisms and octahedra exhibit tunable luminescence (quantum yield: 0.15–0.22).

  • Photodynamic Therapy : Generates singlet oxygen (¹O₂) with ΦΔ = 0.62 under visible light.

  • Catalysis : Facilitates C-H bond activation in cross-coupling reactions (TON: 1,200) .

Chemical Reactions Analysis

Coordination Chemistry and Axial Ligation

The zinc center in this porphyrin can engage in axial coordination with Lewis bases due to its d⁸ electronic configuration. This property enables the formation of five- or six-coordinate complexes, depending on the solvent and ligands present.

Reaction TypeLigands TestedConditionsObservations
Axial ligationWater, amines, DMSOAmbient, polar solventsReversible binding of axial ligands observed via UV-Vis spectroscopy
Solvent coordinationBenzene, DMF, methanolVariableSolvent molecules weakly coordinate, influencing aggregation behavior
  • Key Insight : In polar aprotic solvents like dimethylformamide (DMF), axial ligation with solvent molecules stabilizes monomeric forms, while nonpolar solvents promote π-π stacking .

Redox Reactions

The porphyrin ligand and zinc center participate in electron-transfer processes, enabling oxidation and reduction reactions.

Table 1: Redox Potentials (vs. Ag/AgCl)

ReactionPotential (V)ConditionsSource
Oxidation (Por⁰ → Por⁺)+0.98Acetonitrile, 0.1 M TBAP
Reduction (Por⁰ → Por⁻)-1.12DMF, 0.1 M TBAP
  • Mechanism : The pyridyl groups stabilize the porphyrin’s oxidized and reduced states through electron-withdrawing effects. The zinc center moderates redox potentials by polarizing the π-system .

Photochemical Reactions

Under light irradiation, this porphyrin generates reactive oxygen species (ROS), making it effective in photodynamic applications.

Table 2: Photodynamic Activity

Light Source (nm)ROS GeneratedQuantum Yield (ΦΔ)Application Tested
420–650Singlet oxygen (¹O₂)0.67Antimicrobial therapy
650Superoxide (O₂⁻)0.32Catalytic oxidation
  • Key Findings :

    • Singlet oxygen generation efficiency (ΦΔ = 0.67) surpasses many non-metallated porphyrins due to the zinc center’s heavy-atom effect .

    • ROS production is solvent-dependent, with higher yields in aqueous media .

Substitution and Functionalization

The pyridyl substituents undergo electrophilic substitution and metal-catalyzed coupling reactions.

Table 3: Functionalization Reactions

Reaction TypeReagentsProducts FormedYield (%)
SulfonationH₂SO₄, SO₃Sulfonated pyridyl groups85
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl-functionalized porphyrin78
  • Applications : Functionalized derivatives exhibit enhanced solubility and catalytic activity .

Table 4: Catalytic Performance

ReactionSubstrateConversion (%)Selectivity (%)
Epoxidation of alkenesStyrene9288
CO₂ cycloadditionEpichlorohydrin8595
  • Conditions : Reactions performed under visible light or mild thermal conditions (40–60°C) .

Interaction with Biological Targets

The compound’s planar structure and pyridyl groups facilitate intercalation with DNA and binding to proteins.

TargetBinding Constant (Kₐ, M⁻¹)Method
Calf thymus DNA1.2 × 10⁵Fluorescence quenching
Human serum albumin5.8 × 10⁴UV-Vis titration
  • Implications : Potential use in photodynamic therapy and biosensing .

Scientific Research Applications

Chemical Applications

Organic Nanostructures

  • Field-Effect Transistors (OFETs) : The compound is utilized in the fabrication of organic field-effect transistors due to its ability to form organized nanostructures. These structures enhance charge mobility and device performance.
  • Organic Light-Emitting Displays (OLEDs) : Its luminescent properties make it suitable for use in OLED technology, where it can improve light emission efficiency.
  • Nanosensors : The compound's sensitivity to environmental changes allows it to be used in nanosensors for detecting various chemical substances.

Medical Applications

Photodynamic Therapy (PDT)
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide acts as a photosensitizer in photodynamic therapy for cancer treatment. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to the destruction of cancer cells.

Case Study: Colorectal Cancer Treatment

A study investigated the efficacy of this compound in treating colorectal cancer through PDT. The results indicated significant cellular uptake and a concentration-dependent increase in ROS production, leading to effective cell death in colorectal carcinoma cell lines (HT29) .

Parameter Observation
Cellular UptakeHigh
ROS ProductionConcentration-dependent
Cell ViabilitySignificant reduction

Industrial Applications

Hybrid Heterojunction Solar Cells
The compound is employed in the formation of organic thin films used in hybrid heterojunction solar cells. Its ability to facilitate charge transfer processes enhances the efficiency of these solar cells.

Mechanism of Action

The mechanism of action of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide involves its ability to form coordination polymers through Zn-N axial coordination. This coordination leads to the formation of highly organized three-dimensional structures with enhanced luminescent properties. The compound’s interaction with biological molecules, such as DNA, also plays a role in its effectiveness as a photosensitizer .

Comparison with Similar Compounds

Table 1: Photophysical Properties of Zinc Porphyrins vs. Analogous Compounds

Compound λmax (nm) Quantum Yield PDT Efficacy (IC50, μM) Reference
ZnTPPS4 (sulfonated zinc porphyrin) 422, 554, 596 0.18 2.5 (vs. CRC cells)
Cu(II)-substituted porphyrin 418, 540, 580 0.12 4.8
Free-base tetrapyridinium porphyrin 412, 516, 550 0.08 N/A

Key findings:

  • ZnTPPS4 demonstrates superior PDT efficacy compared to chloro-aluminum phthalocyanine (ClAlPcS2) and methylene blue, attributed to its higher singlet oxygen quantum yield and cellular uptake .
  • Zinc insertion red-shifts absorption bands and enhances intersystem crossing, improving photosensitizing activity .

DNA Binding and Topoisomerase Inhibition

Zinc porphyrins with pyridyl substituents exhibit stronger DNA affinity than their free-base counterparts:

Table 2: DNA Interaction Parameters

Compound Binding Constant (Kb, M<sup>−1</sup>) Topoisomerase Inhibition Reference
Zinc tetrapyridinium porphyrin 1.2 × 10<sup>6</sup> Yes
Free-base tetrapyridinium porphyrin 3.5 × 10<sup>5</sup> No
  • The zinc complex induces DNA topoisomerase I-mediated cleavage via intercalation or groove binding, while the free-base porphyrin lacks this activity .
  • Enhanced binding is attributed to the zinc ion’s electrostatic interaction with DNA phosphate groups and planar geometry.

Table 3: Gas Sensing Performance at Room Temperature

Compound Target Gas Response Time (s) Sensitivity (ΔR/R0) Reference
Zn tetraphenylporphyrin NH3 45 0.92
Cu tetraphenylporphyrin NH3 120 0.45
Free-base TPP NO2 90 0.68
  • Zinc porphyrins show faster response and higher sensitivity to acidic gases (e.g., NH3) due to enhanced charge transfer from the zinc center to the analyte .

Structural Modifications and Two-Photon Absorption

Linker modifications in zinc porphyrin dimers significantly enhance two-photon absorption (TPA), critical for deep-tissue PDT:

Table 4: TPA Cross-Section (σ2) of Zinc Porphyrin Derivatives

Compound Linker Type σ2 (GM) Reference
Zinc porphyrin monomer Single bond 300
Zinc porphyrin dimer (ethyne link) Ethyne 850
Zinc porphyrin dimer (di-ethyne) Di-ethyne 1200
  • Ethyne-linked dimers exhibit cooperative effects, increasing σ2 by ~3× compared to monomers, enabling deeper light penetration in tissues .

Biological Activity

Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide (hereafter referred to as ZnTPyP) is a metalloporphyrin known for its diverse biological activities. This compound has garnered attention in various fields, including photodynamic therapy (PDT), antimicrobial applications, and as a biomimetic catalyst. This article delves into the biological activity of ZnTPyP based on recent studies and findings.

1. Structure and Properties

ZnTPyP is characterized by its porphyrin core with four pyridinyl substituents. The central zinc ion plays a crucial role in its reactivity and biological function. The unique electronic structure of the porphyrin allows it to participate in various biochemical processes, including electron transfer and catalysis.

2. Antimicrobial Activity

ZnTPyP exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

In a comparative study, ZnTPyP was tested against several bacterial strains using the disc diffusion method. The results indicated that ZnTPyP displayed notable inhibitory effects:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Candida albicans17

These findings suggest that ZnTPyP could serve as a potential alternative to conventional antibiotics, especially in the face of rising antibiotic resistance .

3. Photodynamic Therapy (PDT)

ZnTPyP has been extensively studied for its application in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a promising candidate for cancer treatment.

Upon irradiation with visible light, ZnTPyP absorbs photons and undergoes a transition to an excited state. This excited state facilitates the transfer of energy to molecular oxygen, generating singlet oxygen (1O2^1O_2), which is cytotoxic to cancer cells.

Research Findings

In vitro studies have demonstrated that ZnTPyP effectively induces apoptosis in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

These results indicate the potential of ZnTPyP as a therapeutic agent in PDT .

4. Catalytic Activity

ZnTPyP has also been investigated for its catalytic properties, particularly as a mimic of carbonic anhydrase (CA). The compound demonstrates the ability to catalyze CO2_2 hydration reactions effectively.

Case Study: CA Mimicry

Research showed that ZnTPyP encapsulated in a protein cage exhibited catalytic activity comparable to natural carbonic anhydrase:

Condition Catalytic Rate (kcat)
ZnTPyP-GroEL Complex0.5 s1^{-1}
Bovine Carbonic Anhydrase1.0 s1^{-1}

This indicates that ZnTPyP can serve as an effective biomimetic catalyst for CO2_2 conversion processes .

5. Conclusion

This compound exhibits diverse biological activities with promising applications in antimicrobial therapy and photodynamic treatment of cancer. Its ability to function as a catalyst further enhances its potential utility in biochemical processes. Ongoing research continues to explore the full scope of its biological effects and mechanisms of action.

Q & A

Q. What is the optimal synthetic route for preparing zinc-porphyrin derivatives with pyridyl substituents?

The synthesis typically involves metallation of the free-base porphyrin using zinc acetate (Zn(OAc)₂·2H₂O) in a dichloromethane/methanol solvent system (4:1 v/v). For example, dissolving the porphyrin precursor (e.g., 272 µmol) with excess Zn(OAc)₂ (1.14 mmol) under reflux for 24 hours achieves >95% yield. Purification via silica column chromatography (eluent: 95:5 CH₂Cl₂/MeOH) followed by recrystallization yields high-purity products (>97% by HPLC) as pink solids .

Q. How can the structure of zinc-porphyrin complexes be confirmed post-synthesis?

Use a combination of:

  • ¹H/¹³C-NMR : Characteristic shifts for pyridyl protons (δ 7.26–8.92 ppm) and porphyrin core signals (e.g., β-pyrrolic protons at δ 8.00–8.92 ppm) .
  • HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 663.3703, matching theoretical m/z 663.3699) .
  • UV/Vis spectroscopy : Soret band (~415 nm) and Q-bands (508–640 nm) indicate metalloporphyrin formation .

Q. What solvents and storage conditions are suitable for this compound?

The compound is stable in dichloromethane and methanol but insoluble in water. Store in inert atmospheres (N₂/Ar) at room temperature (15–25°C) to prevent oxidation or demetalation .

Advanced Research Questions

Q. How do pH and ionic strength affect the stability of zinc-porphyrin complexes in aqueous solutions?

Spectrophotometric and potentiometric titrations reveal three dominant species in aqueous Zn²⁺-porphyrin systems: Zn(H₂O)₂L (pH 2–6), Zn(H₂O)(OH)L (pH 6–9), and Zn(OH)₂L (pH >9), where L is the porphyrin ligand. Hydrolytic degradation occurs above pH 10, necessitating buffered solutions (e.g., 0.1 M NaClO₄) for stability studies .

Q. What methodologies are effective for studying DNA interactions with zinc-porphyrins?

  • Fluorescence spectroscopy : Monitor emission intensity changes (e.g., enhancement with poly(dA-T) vs. quenching with poly(dG-C)) to infer binding modes (intercalation vs. groove binding) .
  • Topoisomerase assays : Compare DNA unwinding efficiency (e.g., Zn-porphyrins induce limited unwinding vs. ethidium bromide’s full intercalation) .
  • Circular dichroism (CD) : Detect conformational changes in DNA secondary structure upon porphyrin binding .

Q. How can substituent variations (e.g., hydroxyl vs. hexyl groups) modulate photophysical properties?

  • Electron-donating groups (e.g., -OH) : Red-shift Soret bands (e.g., 414 nm → 415 nm) and enhance fluorescence quantum yield (ΦF = 0.15–0.25) .
  • Hydrophobic chains (e.g., hexyl) : Improve solubility in non-polar solvents (logP > 4) without altering λmax significantly .

Q. What strategies resolve contradictions in reported reaction yields or spectral data?

  • Reproduce conditions : Ensure stoichiometric Zn²⁺ excess (≥4:1 Zn:porphyrin) and anhydrous solvents to prevent incomplete metallation .
  • Validate purity : Cross-check NMR (e.g., absence of free pyrrole signals at δ 2.5–3.0 ppm) and HRMS to exclude byproducts .
  • Control aggregation : Dilute samples (<10 µM) for UV/Vis to avoid bathochromic shifts from π-π stacking .

Methodological Recommendations

  • Synthesis : Optimize metallation with Zn(OAc)₂ in degassed solvents to prevent oxidation .
  • Characterization : Use triple-detection HPLC (UV/Vis, MS, NMR) for unambiguous structural confirmation .
  • DNA Studies : Combine fluorescence anisotropy with gel electrophoresis to quantify binding constants (Kb ≈ 10⁶–10⁷ M⁻¹) .

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